molecular formula C12H22N2O3 B3016639 (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate CAS No. 1256667-59-0

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B3016639
CAS No.: 1256667-59-0
M. Wt: 242.319
InChI Key: IOYBTYBAKOMBTP-VIFPVBQESA-N
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Description

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative and a pyrrolidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of substituted pyrrolidine or oxetane derivatives.

Scientific Research Applications

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
  • (S)-Methyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate
  • (S)-Ethyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

Uniqueness

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYBTYBAKOMBTP-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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